4-((1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a small molecule identified as a potential antagonist for constitutively active Gsα proteins. [] This compound has shown promising results in reducing elevated basal cAMP levels associated with activating mutations in the Gsα protein, a condition implicated in diseases like McCune-Albright Syndrome and various endocrine tumors. [, , ]
4-((1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is hypothesized to exert its effects by binding to a specific site on the Gsα protein near the amino acid residue R231. [, , ] This binding is thought to interfere with the constitutive activation of the protein, thereby reducing the elevated basal cAMP levels observed in cells expressing the mutated Gsα. [, ] The exact binding mode and downstream effects of this interaction remain to be fully elucidated.
The primary application of 4-((1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide identified in the provided research is as a potential therapeutic agent for diseases associated with constitutively active Gsα proteins. [, ] This includes:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6